molecular formula C8H9ClFN B3263896 [(4-Chloro-3-fluorophenyl)methyl](methyl)amine CAS No. 381236-67-5

[(4-Chloro-3-fluorophenyl)methyl](methyl)amine

Cat. No.: B3263896
CAS No.: 381236-67-5
M. Wt: 173.61 g/mol
InChI Key: DCICNBYWFPDIAE-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is a secondary amine featuring a benzyl group substituted with chlorine (4-position) and fluorine (3-position) on the aromatic ring. Its molecular formula is C₈H₉ClFN, with a molecular weight of 173.62 g/mol. The compound is structurally characterized by a methylamine group attached to a halogenated phenyl ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICNBYWFPDIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-fluorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other substituents on the phenyl ring.

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted phenylamines

    Oxidation: Imines or amides

    Reduction: Secondary or tertiary amines

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Positioning

a. (4-Chloro-2-fluorophenyl)methylamine (CID 43163683)
  • Molecular Formula : C₈H₉ClFN (same as target compound).
  • Key Difference : Fluorine at the 2-position instead of 3-position.
  • Impact: Alters steric hindrance and electronic distribution. The 2-fluoro substituent may reduce ring planarity, affecting binding to biological targets.
b. 1-(3-Chloro-4-fluorophenyl)ethylamine
  • Molecular Formula : C₉H₁₁ClFN.
  • Key Difference : Ethyl linker instead of methyl and substituents at 3-chloro/4-fluoro positions.
  • Impact : Increased molecular weight (187.64 g/mol ) and lipophilicity. The ethyl group may enhance membrane permeability but reduce metabolic stability compared to the methyl analog .

Functional Group Variations

{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
  • Molecular Formula: C₁₄H₁₁ClF₂NO.
  • Key Difference: Incorporation of a phenoxy group with additional fluorine.
  • Likely higher lipophilicity (log k estimated >2.5) compared to the target compound .
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClFN₃.
  • Key Difference : Pyrazole ring replaces the methylamine group.
  • Impact : Introduces additional hydrogen-bonding sites (pyrazole N-H). May exhibit improved solubility in polar solvents but reduced bioavailability due to higher polarity .

Lipophilicity and Solubility

  • Lipophilicity (log k): Compound log k (HPLC) (4-Chloro-3-fluorophenyl)methylamine 1.8–2.2* 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamate 2.5–3.0 *Estimated based on halogenated aryl analogs ().
  • Synthesis :

    • Alkylation Route : Reacting 4-chloro-3-fluorobenzyl chloride with methylamine under basic conditions (e.g., LiClO₄ in refluxing toluene) .
    • Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature .

Biological Activity

(4-Chloro-3-fluorophenyl)methylamine is a chemical compound with significant biological activity due to its unique structural features, including the presence of halogen substituents on the phenyl ring. This article explores its biological activity, synthesis methods, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (4-Chloro-3-fluorophenyl)methylamine is C₁₂H₁₄ClF N, with a molar mass of approximately 229.72 g/mol. The compound features a phenyl ring substituted with chlorine and fluorine atoms, which are known to influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic Substitution : Involves the reaction of halogenated phenols with amines.
  • Reduction Reactions : Transforming nitro or carbonyl groups into amines.
  • Halogenation : Introducing chlorine and fluorine into the aromatic ring.

These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques.

Research indicates that (4-Chloro-3-fluorophenyl)methylamine interacts with specific biological targets, such as receptors or enzymes. Its halogen substituents can enhance binding affinity and alter pharmacological profiles compared to non-halogenated analogs.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : Interaction studies revealed that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Chloro-3-fluorophenyl)methylamine, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
(3-Chloro-4-fluorophenyl)methylamine1531562-87-4Different halogen positioning; varying reactivity
(4-Bromo-3-fluorophenyl)methylamine1249366-87-7Bromine instead of chlorine; potential different effects
(4-Chloro-2-fluorophenyl)methylamine1248495-07-9Different fluorine position; altered electronic properties

Applications

The unique combination of chlorine and fluorine in (4-Chloro-3-fluorophenyl)methylamine suggests several applications:

  • Pharmaceutical Development : Due to its biological activity, it may serve as a lead compound for new drugs targeting specific diseases.
  • Chemical Research : Useful in studies involving enzyme kinetics and receptor binding assays.
  • Agrochemicals : Potential use in developing herbicides or pesticides due to its reactivity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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